4-(Mesitylsulfonyl)morpholine
Übersicht
Beschreibung
4-(Mesitylsulfonyl)morpholine, also known as Mesylmorpholine, is a chemical compound that belongs to the morpholine family. It is a white crystalline solid, soluble in water, and commonly used as a reagent in organic chemistry. Mesylmorpholine is widely used in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-(Mesitylsulfonyl)morpholineine is based on its ability to act as a nucleophile. It can react with electrophiles, such as carbonyl compounds, to form stable intermediates. The resulting intermediates can then undergo further reactions to form more complex compounds.
Biochemical and Physiological Effects
4-(Mesitylsulfonyl)morpholineine does not have any known biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Mesitylsulfonyl)morpholineine has several advantages for use in lab experiments. It is a stable and readily available reagent that is easy to handle and store. Its unique properties make it a versatile reagent for a wide range of applications. However, 4-(Mesitylsulfonyl)morpholineine also has some limitations. It can be expensive, and its use can sometimes lead to the formation of unwanted by-products.
Zukünftige Richtungen
There are several future directions for the use of 4-(Mesitylsulfonyl)morpholineine in scientific research. One potential area of application is in the development of new materials. 4-(Mesitylsulfonyl)morpholineine can be used as a building block for the synthesis of various polymers and other materials. Another potential area of application is in drug discovery. 4-(Mesitylsulfonyl)morpholineine can be used as a starting point for the development of new drugs with unique properties and mechanisms of action.
Conclusion
In conclusion, 4-(Mesitylsulfonyl)morpholineine is a valuable reagent for use in scientific research. Its unique properties and mechanism of action make it a versatile tool for organic synthesis, drug discovery, and material science. While there are some limitations to its use, 4-(Mesitylsulfonyl)morpholineine remains a popular choice for researchers due to its efficiency and reliability. Future research will likely continue to explore the potential applications of 4-(Mesitylsulfonyl)morpholineine in various fields.
Wissenschaftliche Forschungsanwendungen
4-(Mesitylsulfonyl)morpholineine has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. It is commonly used as a reagent for the preparation of various compounds, such as amides, esters, and ketones. 4-(Mesitylsulfonyl)morpholineine is also used as a protecting group for amines in organic synthesis.
Eigenschaften
Produktname |
4-(Mesitylsulfonyl)morpholine |
---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
4-(2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-11(2)13(12(3)9-10)18(15,16)14-4-6-17-7-5-14/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
QGOLVCFGOQOJAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.